5-HT3A Receptor Antagonism: Tubocurarine Exhibits 8.7-Fold Greater Potency Than Atracurium
Among clinically used NMBAs, (+)-tubocurarine is the most potent inhibitor of the serotonin 5-HT3A receptor, with an IC50 of 0.046 μM, which is 8.7-fold lower (more potent) than atracurium (IC50 = 0.40 μM) and over 350-fold lower than vecuronium (IC50 = 16.3 μM) or rocuronium (IC50 = 19.5 μM). Gallamine is essentially inactive at this receptor (extrapolated IC50 = 1170 μM) . This establishes tubocurarine as the reference antagonist for studies investigating pharmacological cross-talk between muscle nAChRs and 5-HT3A receptors.
| Evidence Dimension | Inhibition potency at human 5-HT3A receptor (IC50) |
|---|---|
| Target Compound Data | d-Tubocurarine IC50 = 0.046 ± 0.003 μM (mean ± SEM) |
| Comparator Or Baseline | Atracurium IC50 = 0.40 ± 0.03 μM; Mivacurium IC50 = 15.1 ± 2.93 μM; Vecuronium IC50 = 16.3 ± 2.24 μM; Rocuronium IC50 = 19.5 ± 2.31 μM; Gallamine IC50 ≈ 1170 μM (extrapolated) |
| Quantified Difference | 8.7-fold more potent than atracurium; 328–424-fold more potent than steroidal NMBAs (vecuronium, rocuronium) |
| Conditions | Xenopus laevis oocytes expressing cloned 5-HT3A receptors; two-electrode voltage clamp; 5-HT used as agonist |
Why This Matters
For researchers studying 5-HT3A receptor pharmacology or screening for ondansetron-like antiemetic properties, tubocurarine provides the only sub-100 nM potency tool among conventional NMBAs, enabling robust signal in electrophysiology assays where newer NMBAs would require micromolar concentrations.
- [1] Min KT, Wu CL, Yang J, et al. Nondepolarizing neuromuscular blockers inhibit the serotonin-type 3A receptor expressed in Xenopus oocytes. Anesth Analg. 2000;90(2):476-481. doi:10.1097/00000539-200002000-00044 View Source
